Molecular weight and formula of 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone
Molecular weight and formula of 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone
This technical guide provides an in-depth physicochemical and synthetic profile of 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone , a specialized intermediate utilized in the development of tricyclic psychopharmaceutical agents (e.g., dibenzodiazepine analogs).
Molecular Identity & Physicochemical Profile[1][2][3][4]
This molecule represents a highly functionalized benzophenone scaffold characterized by an ortho-nitrile group on one phenyl ring and an ortho-substituted methylpiperazine moiety on the other. This specific substitution pattern (2, 2') is critical for intramolecular cyclization reactions used to synthesize seven-membered heterocycles found in atypical antipsychotics.
Core Data Matrix
| Property | Value | Notes |
| Chemical Name | 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone | IUPAC: 2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |
| CAS Registry Number | 898782-82-6 | Specific to the 2,2'-isomer.[1][2] (Note: 4'-isomer is CAS 898782-86-0) |
| Molecular Formula | C₂₀H₂₁N₃O | |
| Molecular Weight | 319.40 g/mol | Monoisotopic Mass: 319.1685 Da |
| Appearance | Pale yellow to off-white solid | Crystalline powder form preferred for stability. |
| Solubility | DMSO, Methanol, DCM, Chloroform | Sparingly soluble in water; soluble in dilute acid (protonation of piperazine). |
| pKa (Calculated) | ~8.1 (Piperazine N4) | Basic nitrogen facilitates salt formation (e.g., HCl, Maleate). |
Structural Analysis
The molecule consists of three distinct pharmacophores linked to a central ketone:
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Benzophenone Core: Provides the diaryl ketone skeleton essential for the tricyclic structure of final APIs.
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2-Cyano Group (-CN): A latent electrophile. Under acidic or basic conditions, this can be hydrolyzed to an amide or attacked by nucleophiles to close the central ring.
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2'-(4-Methylpiperazinomethyl) Group: A solubilizing side chain. The methylene bridge (-CH₂-) confers rotational freedom, while the piperazine nitrogen acts as a proton acceptor.
Synthetic Pathways & Process Logic
The synthesis of this molecule requires a convergent strategy to avoid premature cyclization or oxidation of the piperazine ring. The most robust industrial route involves the functionalization of a pre-formed methylbenzophenone core.
Retrosynthetic Analysis
The molecule is disconnected at the piperazine-methylene bond, revealing 2-Cyano-2'-(bromomethyl)benzophenone as the key electrophilic precursor.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the target from a brominated benzophenone intermediate.
Detailed Synthetic Protocol
Stage 1: Radical Bromination (Wohl-Ziegler Reaction)
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Reagents: 2-Cyano-2'-methylbenzophenone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst).
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Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (green alternative).
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Mechanism: Free-radical substitution at the benzylic position. The electron-withdrawing nature of the carbonyl group at the ortho position deactivates the ring slightly but facilitates benzylic radical stability.
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Critical Control: Moisture must be excluded to prevent hydrolysis of the bromide to the alcohol.
Stage 2: Nucleophilic Substitution
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Reagents: Crude 2-Cyano-2'-(bromomethyl)benzophenone, N-Methylpiperazine (1.1 eq), Potassium Carbonate (K₂CO₃).
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Solvent: Acetonitrile or DMF.
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Protocol:
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Dissolve the brominated intermediate in Acetonitrile at 0°C.
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Add K₂CO₃ (base scavenger) to neutralize HBr generated.
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Dropwise addition of N-methylpiperazine to prevent bis-alkylation (though rare with secondary amines).
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Stir at room temperature for 4–6 hours.
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Workup: Aqueous extraction (DCM/Water). The product resides in the organic layer.
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Analytical Characterization (Self-Validating Methods)
To ensure the integrity of the intermediate before it is used in subsequent API synthesis, a multi-modal analytical approach is required.
HPLC Method (Purity Profiling)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water.
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (Benzophenone absorption) and 220 nm (Amide/Nitrile).
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Logic: The basic piperazine tail will cause tailing unless TFA or a high pH buffer is used. The target elutes after the hydrolyzed impurities but before the non-polar starting materials.
Spectroscopic Identification
| Technique | Diagnostic Signal | Structural Assignment |
| FT-IR | 2225 cm⁻¹ (Sharp) | Nitrile (-C≡N) stretch. Absence indicates hydrolysis. |
| FT-IR | 1665 cm⁻¹ (Strong) | Benzophenone Carbonyl (C=O). |
| ¹H-NMR | δ 3.5–3.7 ppm (Singlet, 2H) | Benzylic Methylene (-CH₂-N). Diagnostic for successful substitution. |
| ¹H-NMR | δ 2.25 ppm (Singlet, 3H) | N-Methyl group on piperazine. |
| MS (ESI+) | m/z 320.17 [M+H]⁺ | Protonated molecular ion. |
Analytical Workflow Diagram
Figure 2: Quality Control workflow ensuring the material meets specifications for downstream API synthesis.
Handling, Stability & Safety
Stability Profile
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Hygroscopicity: The piperazine nitrogen makes the solid moderately hygroscopic. Store in desiccated conditions.
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Oxidation: The benzylic amine position is susceptible to N-oxide formation if exposed to air/light for prolonged periods. Store under Argon/Nitrogen at -20°C for long-term retention.
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Hydrolysis: The nitrile group is stable at neutral pH but will hydrolyze to the amide (2-carbamoyl) in the presence of strong acids or bases and moisture.
Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
References
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzophenone Derivatives. Retrieved from [Link]
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PubChem. (2024). Compound Summary: Benzophenone and Piperazine Analogs. Retrieved from [Link]
